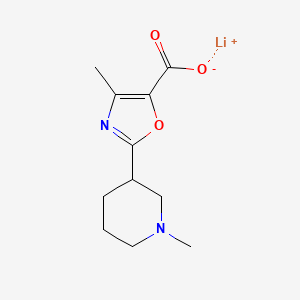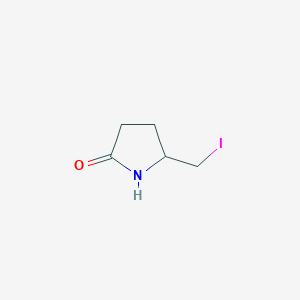
(4-(Dimethylamino)phenyl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Dimethylamino)phenyl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is an organic compound that features a unique combination of functional groups. These include a dimethylamino group, a thiophene ring, an oxadiazole ring, and an azetidinone moiety, all connected to a central phenyl ring. This intricate structure suggests a diverse range of chemical reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Step 1: : Synthesis of the thiophene derivative:
Thiophene can be functionalized with various substituents to prepare (3-(thiophen-3-yl)-1,2,4-oxadiazole). This typically involves the cyclization of a thiophene carboxylic acid with hydrazine hydrate and cyanogen bromide under reflux conditions.
Step 2: : Formation of the azetidinone ring:
The azetidinone moiety can be synthesized via [2+2] cycloaddition reactions involving imines and ketenes. For instance, an imine formed from 4-(dimethylamino)benzaldehyde and an amine can be reacted with a ketene intermediate to yield the azetidinone.
Step 3: : Coupling reactions to form the final product:
The different components (thiophene-oxadiazole and azetidinone) are coupled using conventional methods, like amide coupling reactions with EDCI and DMAP as coupling agents.
Industrial Production Methods
Industrial synthesis would scale up these reactions with optimizations to improve yield, reduce byproducts, and streamline purification. Large-scale production might employ continuous flow chemistry techniques to handle reactions more efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : Undergoes oxidation at the thiophene ring.
Reduction: : The oxadiazole ring can be reduced under catalytic hydrogenation conditions.
Substitution: : The dimethylamino group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromic acid.
Reducing agents: : Hydrogen gas with palladium on carbon.
Substitution reagents: : Alkyl halides, acyl chlorides.
Major Products Formed
Depending on the reaction, products can include oxidized thiophene derivatives, reduced oxadiazole compounds, and substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: : Serves as a ligand in transition metal catalysis, enhancing reactions like hydrogenation or cross-coupling.
Organic Synthesis: : Acts as a building block for the synthesis of more complex organic molecules.
Biology
Pharmacology: : Shows potential as a bioactive compound in drug discovery, possibly targeting neurological receptors due to the presence of the dimethylamino group.
Medicine
Therapeutics: : Could be explored for antimicrobial and anticancer properties, given the bioactive nature of oxadiazole and thiophene derivatives.
Industry
Materials Science: : Used in the synthesis of novel polymers or as a component in organic electronic devices due to its conjugated structure.
Mecanismo De Acción
The precise mechanism of action depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors through its functional groups, potentially influencing signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds: : (4-(Dimethylamino)phenyl)(3-(2-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone.
Uniqueness: : The presence of a thiophene ring and the specific positioning of functional groups differentiate it, offering unique reactivity and potential biological activity compared to its analogs.
By dissecting its synthesis, reactions, and applications, we uncover the versatility and potential of (4-(Dimethylamino)phenyl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone in various fields. This compound's journey from a complex name to a multifaceted tool in research highlights the fascinating world of organic chemistry.
Propiedades
IUPAC Name |
[4-(dimethylamino)phenyl]-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-21(2)15-5-3-12(4-6-15)18(23)22-9-14(10-22)17-19-16(20-24-17)13-7-8-25-11-13/h3-8,11,14H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZWCKPJXFUTNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N'-(3,5-dimethylphenyl)ethanediamide](/img/structure/B2578235.png)
![N'-[1-(4-methylbenzenesulfonyl)piperidine-4-carbonyl]benzohydrazide](/img/structure/B2578236.png)

![5-((3-Fluorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2578238.png)






![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2578251.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2578254.png)
